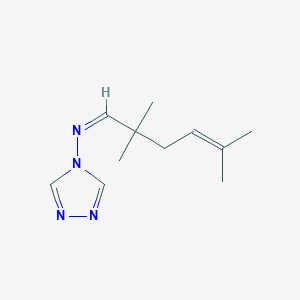
N-(2,2,5-三甲基-4-己烯-1-亚甲基)-4H-1,2,4-三唑-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The focus on N-(2,2,5-trimethyl-4-hexen-1-ylidene)-4H-1,2,4-triazol-4-amine and related compounds centers around their versatile applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. These compounds belong to the broader class of 1,2,4-triazoles, known for their biological activity and potential as pharmacophores in drug design.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the cyclization of hydrazines with carbon disulfide or aldehydes. For example, Panchal and Patel (2011) described the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives, showcasing a method that could be adapted for the synthesis of compounds like N-(2,2,5-trimethyl-4-hexen-1-ylidene)-4H-1,2,4-triazol-4-amine (Ashvin D. Panchal & P. Patel, 2011).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by X-ray crystallography, revealing insights into their conformation and the potential for intermolecular interactions. The detailed structural analysis helps in understanding the electronic properties and reactivity of these compounds. For instance, compounds synthesized by Ye Jiao et al. (2015) provide a basis for analyzing the structural aspects of triazole derivatives, including their crystal packing and hydrogen bonding patterns (叶姣 et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives encompasses a range of reactions, including nucleophilic substitution, cycloadditions, and more. These reactions are pivotal for further functionalization and application of these compounds in synthesis. For example, Shtaitz et al. (2023) explored the solvent-free interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, revealing the reactivity of such systems and potential pathways for further derivatization (Y. Shtaitz et al., 2023).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in different fields. These properties are determined using a variety of analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various reagents, and photophysical properties, are essential for understanding the behavior of 1,2,4-triazole derivatives in chemical and biological systems. The study by Sancak et al. (2007) on the synthesis and properties of Cu(II), Ni(II), and Fe(II) complexes with a substituted 1,2,4-triazole Schiff base provides insight into the coordination chemistry and potential applications of these compounds (K. Sancak et al., 2007).
科学研究应用
抗菌活性
Bektaş 等人 (2010) 进行的研究探索了新型 1,2,4-三唑衍生物的合成和抗菌活性。他们通过各种酯乙氧羰基腙与多种伯胺的反应合成了新化合物,包括与三唑类相关的结构,并测试了它们的抗菌特性。其中一些化合物对测试微生物表现出良好或中等活性,突显了三唑衍生物在开发新型抗菌剂中的潜力 (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010)。
催化和化学合成
在催化和化学合成的领域中,三唑化合物已被研究用于促进各种化学反应。例如,Sueda 等人 (1996) 的研究考察了可逆的叶立德形成,特别关注游离亚烷基碳烯与醚溶剂-亚烷基碳烯配合物之间的平衡。这项研究阐明了碳烯衍生物在化学反应中的复杂行为,为开发新的催化过程提供了见解,这些过程可以利用三唑化合物的独特特性 (T. Sueda, T. Nagaoka, Satoru Goto, M. Ochiai, 1996)。
材料科学与工程
三唑衍生物的研究延伸到材料科学,其特性被用于开发新型材料。一个值得注意的应用包括合成可用于电子和磁性器件的配合物。Schweinfurth 等人 (2013) 对具有“点击”衍生三唑配体的八面体 Ni(II) 配合物的电子结构的研究提供了 Ni(II) 与三唑配体的配位配合物的全面分析。这些化合物在设计具有特定电子和磁性特性的材料方面显示出巨大的潜力,这对于数据存储和量子计算等领域的技术的进步至关重要 (David Schweinfurth, J. Krzystek, I. Schapiro, S. Demeshko, Johannes E. M. N. Klein, J. Telser, A. Ozarowski, C. Su, F. Meyer, M. Atanasov, F. Neese, B. Sarkar, 2013)。
属性
IUPAC Name |
(Z)-2,2,5-trimethyl-N-(1,2,4-triazol-4-yl)hex-4-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-10(2)5-6-11(3,4)7-14-15-8-12-13-9-15/h5,7-9H,6H2,1-4H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCAQBVSYWOEC-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C=NN1C=NN=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(C)(C)/C=N\N1C=NN=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)
![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)
![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)
![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)
![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)
![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)
![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)